molecular formula C14H19ClN2O3 B12702211 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- CAS No. 125447-96-3

1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis-

Cat. No.: B12702211
CAS No.: 125447-96-3
M. Wt: 298.76 g/mol
InChI Key: ZRNRPKYKOWQXGQ-QNTKWALQSA-N
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Description

1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that combines elements of oxazole and quinoline.

Preparation Methods

The synthesis of 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- involves several steps. The synthetic routes typically include the formation of the oxazole ring followed by the introduction of the quinoline moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological effects. In medicine, it is being investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Oxazolo(3,4-a)quinolin-1-one, 3,3a,4,5-tetrahydro-7-methoxy-3-((methylamino)methyl)-, monohydrochloride, cis- stands out due to its unique structure and properties. Similar compounds include other oxazole and quinoline derivatives, which may share some chemical and biological properties but differ in their specific applications and effects .

Properties

CAS No.

125447-96-3

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

(3S,3aS)-7-methoxy-3-(methylaminomethyl)-3,3a,4,5-tetrahydro-[1,3]oxazolo[3,4-a]quinolin-1-one;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c1-15-8-13-12-5-3-9-7-10(18-2)4-6-11(9)16(12)14(17)19-13;/h4,6-7,12-13,15H,3,5,8H2,1-2H3;1H/t12-,13-;/m0./s1

InChI Key

ZRNRPKYKOWQXGQ-QNTKWALQSA-N

Isomeric SMILES

CNC[C@H]1[C@@H]2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl

Canonical SMILES

CNCC1C2CCC3=C(N2C(=O)O1)C=CC(=C3)OC.Cl

Origin of Product

United States

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